N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of an allyloxy group, a bromo substituent, and a methoxy group on the benzene ring, along with an ethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of 4-allyloxy-5-methoxybenzyl alcohol to introduce the bromo substituent. This is followed by the reaction with ethanamine to form the desired benzylamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo substituent can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of the bromo group can produce a variety of new benzylamine derivatives.
Scientific Research Applications
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The allyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the bromo substituent can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)ethanamine hydrochloride
- 2-(allyloxy)-5-bromo-N’-(4-methoxybenzylidene)benzohydrazide
Uniqueness
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both allyloxy and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the ethanamine moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-4-6-17-13-8-11(14)10(9-15-5-2)7-12(13)16-3;/h4,7-8,15H,1,5-6,9H2,2-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCFEYZPXDGNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1Br)OCC=C)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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